molecular formula C15H14O4 B5531443 methyl 1-naphthyl succinate

methyl 1-naphthyl succinate

Cat. No.: B5531443
M. Wt: 258.27 g/mol
InChI Key: PPHSTLJFVDOSFW-UHFFFAOYSA-N
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Description

Methyl 1-naphthyl succinate is an organic ester compound with the molecular formula C15H14O4 . It belongs to a class of naphthyl-containing compounds that are valued in research and development, particularly as versatile synthetic intermediates and building blocks for more complex molecules . Related naphthyl derivatives, such as (R)-1-naphthyl succinate, are explicitly supplied for use as pharmaceutical intermediates, suggesting a key research application for this chemical class in the synthesis of active compounds . Other structurally similar naphthyl compounds have documented utility in specialized research areas, including the study of decomposition mechanisms of hydroperoxides, which is relevant to understanding oxidation processes and polymer chemistry . As a reagent, this compound is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and conduct a thorough safety assessment before handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-methyl 4-O-naphthalen-1-yl butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-14(16)9-10-15(17)19-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHSTLJFVDOSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)OC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of Methyl 1-Naphthyl Succinate (B1194679)

The fundamental connection between the naphthyl and succinate portions of the molecule is an ester linkage. The formation of this bond is central to the synthetic design.

Direct esterification represents a primary route to methyl 1-naphthyl succinate. This typically involves the reaction of 1-naphthol (B170400) with a suitable succinic acid derivative, such as monomethyl succinate. The reaction is generally acid-catalyzed, with the protonation of the carbonyl oxygen of the carboxylic acid activating it towards nucleophilic attack by the hydroxyl group of 1-naphthol. The use of dehydrating agents or the removal of water can drive the equilibrium towards the product.

Alternatively, transesterification offers another viable pathway. In this approach, a dialkyl succinate, such as dimethyl succinate, can be reacted with 1-naphthol in the presence of a catalyst. google.comnih.gov This process involves the exchange of the methoxy (B1213986) group of the dimethyl succinate with the 1-naphthoxy group. Catalysts for transesterification can be either acidic or basic. researchgate.net The reaction equilibrium can be shifted by removing the more volatile alcohol (in this case, methanol) that is displaced.

A comparative overview of these approaches is presented in Table 1.

Method Reactants Typical Catalysts Key Considerations
Direct Esterification 1-Naphthol, Monomethyl SuccinateSulfuric acid, p-Toluenesulfonic acidRemoval of water to drive equilibrium
Transesterification 1-Naphthol, Dimethyl SuccinateAcid or base catalystsRemoval of displaced alcohol (methanol)

Succinic anhydride (B1165640) serves as a versatile precursor for the synthesis of this compound. The reaction of succinic anhydride with 1-naphthol would initially yield 4-(1-naphthoxy)-4-oxobutanoic acid. Subsequent esterification of the remaining carboxylic acid group with methanol (B129727) would complete the synthesis.

A more direct approach involves the reaction of succinic anhydride with methanol in a first step to produce monomethyl succinate. academie-sciences.fr This intermediate can then be reacted with 1-naphthol through an esterification reaction as described in the previous section. The synthesis of monomethyl succinate from succinic anhydride and methanol is a well-established process. academie-sciences.fr

The synthesis of succinic anhydride itself can be achieved through various methods, such as the dehydration of succinic acid using reagents like acetyl chloride or phosphorus oxychloride. orgsyn.org

Multi-component reactions (MCRs) provide an efficient means to construct complex molecules in a single step from three or more starting materials. beilstein-journals.orgnih.govnih.gov While a specific MCR for the direct synthesis of this compound is not prominently described, related transformations suggest its feasibility. For instance, a three-component reaction of 2-naphthol (B1666908), an aldehyde, and an amide/urea catalyzed by succinic acid has been reported to produce amidoalkyl naphthols. researchgate.net This highlights the potential for designing an MCR involving 1-naphthol, a succinic acid derivative, and methanol to generate the target molecule. The development of such a reaction would offer advantages in terms of atom economy and procedural simplicity.

Stereoselective Synthesis and Enantioselective Approaches

The succinate unit of this compound possesses a stereocenter if substituted. This opens the door to the synthesis of chiral derivatives, which is of significant importance in various fields of chemistry.

The asymmetric synthesis of chiral succinate derivatives has been a subject of considerable research. rsc.org Catalytic asymmetric methods are particularly attractive as they can generate enantiomerically enriched products from prochiral substrates using a small amount of a chiral catalyst. nih.gov For the synthesis of a chiral analogue of this compound, a prochiral starting material, such as a maleate (B1232345) or a substituted succinate, could be employed.

For example, the asymmetric hydrogenation of a corresponding naphthyl-substituted maleate ester in the presence of a chiral rhodium catalyst could potentially yield the desired chiral succinate. nih.gov Another approach could involve the enantioselective conjugate addition of a nucleophile to a naphthyl-substituted α,β-unsaturated ester. The use of chiral organocatalysts, such as those derived from cinchona alkaloids, has been shown to be effective in promoting enantioselective Michael additions to form chiral succinate derivatives. nih.gov

A summary of potential catalytic asymmetric approaches is provided in Table 2.

Asymmetric Method Prochiral Substrate Typical Chiral Catalyst Anticipated Product
Asymmetric Hydrogenation Methyl (E)-4-(1-naphthoxy)-4-oxobut-2-enoateChiral Rhodium or Ruthenium complexesEnantiomerically enriched this compound
Enantioselective Conjugate Addition Methyl 2-(1-naphthoxy)acrylateChiral organocatalysts (e.g., cinchona alkaloid derivatives)Chiral succinate precursor

When a racemic mixture of a chiral succinic acid derivative is obtained, optical resolution can be employed to separate the enantiomers. This technique often involves the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent.

In the context of naphthyl-containing compounds, the optical resolution of 1-(1-naphthyl)ethylamine (B3023371) has been successfully achieved using dicarboxylic acid derivatives, including those of succinic acid. nih.govresearchgate.net This principle can be applied in reverse, where a chiral amine, such as a naphthylethylamine, could be used to resolve a racemic naphthyl-substituted succinic acid. The resulting diastereomeric salts, having different physical properties like solubility, can then be separated by fractional crystallization. After separation, the desired enantiomer of the succinic acid derivative can be recovered by treatment with an acid to break the salt.

Isotopic Labeling Methodologies for Mechanistic Probes

Isotopic labeling is a powerful technique to elucidate reaction mechanisms by tracking the fate of atoms or groups of atoms throughout a chemical transformation. The replacement of an atom with its heavier, stable isotope can also reveal information about rate-determining steps through the kinetic isotope effect (KIE). chem-station.com

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly used in mechanistic studies. nih.gov The introduction of deuterium into the succinate moiety of this compound can provide valuable insights into reactions involving this part of the molecule. For instance, in enzyme-catalyzed hydrolysis of the ester, labeling the carbon atoms of the succinate backbone with deuterium can help determine the precise mechanism of bond cleavage.

The general principle relies on the fact that a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. nih.gov If the cleavage of a C-H bond at a specific position on the succinate chain is part of the rate-determining step of a reaction, replacing that hydrogen with deuterium will slow down the reaction rate. This phenomenon, known as a primary kinetic isotope effect, provides strong evidence for the involvement of that C-H bond in the transition state of the rate-limiting step.

Deuterium labeling can be achieved through various synthetic methods. For example, commercially available deuterated succinic acid can be used as a starting material in the synthesis of the target molecule. Alternatively, specific positions on the succinate chain can be deuterated using selective H-D exchange reactions, often catalyzed by transition metals like palladium. nih.gov

Labeling Strategy Purpose Typical Reagents/Methods Information Gained
α-Deuteration of SuccinateTo probe reactions at the α-carbonLDA, D₂O; Enolate chemistryInvolvement of enolates; Mechanism of C-H bond cleavage
β-Deuteration of SuccinateTo study elimination or rearrangement reactionsMulti-step synthesis from deuterated precursorsStereochemistry of reactions; Concerted vs. stepwise mechanisms
Full Deuteration of SuccinateTo enhance stability or for tracer studiesDeuterated succinic acid starting materialMetabolic fate; Overall reaction pathway

Derivatization and Functionalization Strategies

The chemical structure of this compound offers multiple sites for derivatization, enabling the synthesis of a wide array of new compounds with potentially unique properties.

The methylene (B1212753) groups of the succinate backbone are amenable to alkylation and arylation reactions, providing a route to introduce new substituents. These reactions typically proceed via the formation of an enolate at the α-position to one of the carbonyl groups. nih.govacs.org The generation of this enolate can be achieved using a strong base, such as lithium diisopropylamide (LDA). The subsequent reaction of the enolate with an alkyl halide or an aryl halide (often requiring a transition metal catalyst) leads to the formation of a new carbon-carbon bond. acs.orgorganic-chemistry.org

Selective mono-alkylation or mono-arylation can be challenging as the initial product still possesses an acidic proton, which can be removed to allow for a second substitution. acs.org However, by carefully controlling the reaction conditions, such as the stoichiometry of the base and the electrophile, and the reaction temperature, selective modification can be achieved. capes.gov.br Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the α-arylation of esters, offering high yields and broad functional group tolerance. organic-chemistry.orgberkeley.edu

Reaction Type Reagents Product Type Key Considerations
AlkylationStrong base (e.g., LDA), Alkyl halide (R-X)α-Alkyl succinate derivativeControl of mono- vs. di-alkylation; Stereoselectivity
ArylationStrong base, Aryl halide (Ar-X), Palladium catalystα-Aryl succinate derivativeCatalyst and ligand choice; Reaction conditions for high yield

Both the succinate and the 1-naphthyl portions of this compound can serve as building blocks for the synthesis of novel heterocyclic compounds. fardapaper.irnih.govresearchgate.net The dicarbonyl functionality of the succinate moiety can be utilized in condensation reactions with dinucleophiles to form various heterocycles. For example, reaction with hydrazines can yield pyridazinones, while reaction with hydroxylamine (B1172632) can lead to the formation of N-hydroxy succinimides. nih.gov Succinic anhydride, a related compound, is a common precursor for a variety of heterocyclic derivatives. researchgate.netchemicalbook.com

The 1-naphthyl group, particularly the electron-rich aromatic ring system, can participate in cyclization reactions to form fused heterocyclic systems. fardapaper.irbohrium.com For instance, multicomponent reactions involving 2-naphthol (a related naphthalene (B1677914) derivative) are widely used to construct diverse N/O-containing heterocyclic frameworks such as xanthenes and chromenes. fardapaper.irnih.govbohrium.com Electrophilic cyclization of appropriately substituted alkynes attached to the naphthalene ring can also lead to the formation of new fused rings. nih.gov

Starting Moiety Reaction Type Potential Heterocyclic Products
SuccinateCondensation with dinucleophilesPyridazinones, Succinimides, Thiazolidinones
NaphthylMulticomponent reactions, Electrophilic cyclizationFused pyrans, Fused pyridines, Carbazoles

A prodrug is an inactive or less active derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. scirp.orgnih.govresearchgate.net The ester functionality in this compound makes it a prime candidate for prodrug design, where the active component could be either the naphthyl-containing alcohol or the succinate derivative, depending on the therapeutic target. Ester prodrugs are frequently employed to enhance properties such as solubility, stability, and membrane permeability. scirp.orgnih.gov

The fundamental principle behind ester-based prodrugs is their cleavage by ubiquitous esterase enzymes in the body to release the active drug and a promoiety. scirp.orgresearchgate.netscirp.org The rate of this enzymatic hydrolysis can be tuned by modifying the steric and electronic properties of the alcohol and carboxylic acid components of the ester. For instance, bulkier groups near the ester linkage can hinder enzyme access and slow down the rate of cleavage.

Common strategies for ester prodrug development include:

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of methyl 1-naphthyl succinate (B1194679) is anticipated to exhibit distinct signals corresponding to the protons of the succinate chain and the naphthyl ring system.

The succinate portion of the molecule contains a methylene (B1212753) group adjacent to the ester carbonyl and another methylene group adjacent to the naphthyl ring. These two methylene groups are chemically non-equivalent and would therefore appear as separate signals. The methylene protons closer to the electron-withdrawing ester group would be expected to resonate at a lower field (higher ppm value) compared to the methylene protons adjacent to the aromatic ring. Each of these methylene groups would likely appear as a triplet, due to spin-spin coupling with the adjacent methylene protons.

The methyl group of the ester would present as a sharp singlet, typically in the range of 3.6-3.8 ppm. The seven protons of the 1-substituted naphthalene (B1677914) ring would produce a complex multiplet pattern in the aromatic region of the spectrum, generally between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns of these aromatic protons are influenced by their relative positions on the ring and the electronic effects of the succinate substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 1-Naphthyl Succinate

Protons Predicted Chemical Shift (ppm) Multiplicity
Naphthyl-H 7.0 - 8.5 Multiplet
-CH₂- (adjacent to naphthyl) ~3.0 - 3.5 Triplet
-CH₂- (adjacent to C=O) ~2.7 - 3.0 Triplet

Note: These are predicted values and actual experimental values may vary.

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, a total of 15 distinct carbon signals are expected.

The spectrum would feature two signals for the carbonyl carbons of the succinate moiety, typically in the highly deshielded region of 170-180 ppm. The methylene carbons of the succinate chain would appear in the aliphatic region, with the carbon adjacent to the ester oxygen being more deshielded than the one bonded to the naphthalene ring. The methyl carbon of the ester group would give a signal around 50-55 ppm.

The ten carbons of the naphthalene ring would produce a series of signals in the aromatic region (approximately 110-140 ppm). The chemical shifts of these carbons are influenced by the position of the succinate substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Ester) 170 - 175
C=O (linked to Naphthyl) 175 - 180
Naphthyl-C (quaternary) 130 - 140
Naphthyl-C (CH) 110 - 130
-OCH₃ 50 - 55
-CH₂- (adjacent to naphthyl) 30 - 35

Note: These are predicted values and actual experimental values may vary.

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would show cross-peaks between the signals of the two adjacent methylene groups in the succinate chain, confirming their direct coupling. It would also reveal the coupling network among the protons on the naphthalene ring.

TOCSY (Total Correlation Spectroscopy): A TOCSY experiment would not only show the direct correlations seen in COSY but would also reveal correlations between protons that are part of the same spin system, even if they are not directly coupled. This would be particularly useful in identifying all the protons belonging to the succinate chain in a single experiment.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl groups. The ester carbonyl (C=O) stretching vibration is expected to appear as a strong, sharp peak around 1735-1750 cm⁻¹. The second carbonyl group, being part of a carboxylic acid derivative attached to an aromatic ring, might show a slightly different frequency.

Other characteristic absorptions would include C-H stretching vibrations of the aromatic and aliphatic parts of the molecule (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), C-O stretching of the ester group (around 1000-1300 cm⁻¹), and C=C stretching vibrations of the naphthalene ring (in the 1450-1600 cm⁻¹ region).

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O (Ester) 1735 - 1750 Strong
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 3000 Medium
C-O Stretch (Ester) 1000 - 1300 Strong

Note: These are predicted values and actual experimental values may vary.

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also show bands for the carbonyl and C-H stretching vibrations. However, the C=C stretching vibrations of the naphthalene ring are expected to be particularly strong and well-defined in the Raman spectrum due to the high polarizability of the aromatic system. The symmetric stretching of the succinate chain may also be more prominent in the Raman spectrum compared to the FT-IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For esters like this compound, electron impact (EI) ionization typically leads to the formation of a molecular ion (M+), whose mass corresponds to the molecular weight of the compound. libretexts.org

The fragmentation of esters in mass spectrometry is characterized by several key cleavage patterns. Alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group (C=O), is a primary fragmentation pathway. libretexts.orgmiamioh.edu This can result in the loss of the methoxy (B1213986) group (-OCH3) or the entire succinate chain. Another common process is the McLafferty rearrangement, which can occur if the alkyl chain is sufficiently long, though it is less direct for the succinate moiety itself without further rearrangement. miamioh.edu

Table 1: Predicted Key Fragmentation Patterns for this compound

Fragmentation ProcessLost FragmentKey Ion Fragment (m/z)
Alpha-cleavage-OCH₃[M-31]⁺
Alpha-cleavage-CH₂COOCH₃[Naphthyl-O-CO]⁺
Cleavage of ester-naphthalene bond-O-Naphthyl[Succinate-CH₃]⁺
Loss of methoxycarbonyl group-COOCH₃[M-59]⁺
Naphthalene cation formation-OOC(CH₂)₂COOCH₃[C₁₀H₇]⁺ (Naphthyl cation)

Note: This table is predictive, based on general fragmentation principles for esters and aromatic compounds.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions between energy levels within a molecule. The UV-Vis spectrum of a molecule containing a naphthalene group is typically dominated by the electronic transitions of the aromatic system. mhlw.go.jp

For 1-substituted naphthalenes, the introduction of a substituent can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity compared to unsubstituted naphthalene. researchgate.net The spectrum of this compound is expected to show characteristic absorption bands arising from π → π* transitions within the naphthalene ring. Studies on related compounds, such as methyl 1-naphthoate, show that the lowest energy transition is an n → π* transition, although π → π* transitions are more intense. researchgate.net The presence of the carbonyl group in the succinate chain introduces n → π* transitions, which are typically much weaker than the π → π* transitions of the aromatic ring. researchgate.net

The absorption spectrum of 1-methylnaphthalene (B46632), a closely related chromophore, exhibits a strong excitation peak around 281 nm. aatbio.com Research on other 1-substituted naphthalenes shows that electronic absorption spectra are sensitive to substitution, with silyl (B83357) groups, for example, causing a shift to longer wavelengths (bathochromic shift). researchgate.netnih.gov Therefore, the ester group in this compound is expected to modulate the electronic transitions of the naphthalene core.

Fluorescence spectroscopy provides information about the electronic structure of a molecule by measuring the light it emits after being excited to a higher electronic state. The naphthalene moiety is known to be fluorescent. nih.gov

The emission properties of this compound would be primarily determined by the 1-naphthyl group. For instance, 1-methylnaphthalene has a distinct emission peak at 339 nm when excited at 281 nm. aatbio.com The fluorescence quantum yield and the position of the emission maximum can be influenced by the substituent attached to the naphthalene ring. researchgate.net In some carbonyl-containing aromatic compounds, fluorescence can be quenched if the lowest excited singlet state is of the n → π* type. researchgate.net However, for methyl 1-naphthoate, a related molecule, fluorescence is observed, suggesting that the ester group does not entirely quench the emission from the naphthalene core. researchgate.net The presence of the flexible succinate chain may allow for different conformations that could influence the fluorescence lifetime and quantum yield.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for this compound is not detailed in the provided search results, analysis of similar naphthalene-containing compounds provides insight into expected structural features. For example, in the crystal structure of a related naphthyl-substituted compound, the naphthalene system is observed to be nearly planar. mdpi.com The planarity of this aromatic system is a common feature. nih.govnih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict molecular properties by calculating the electron density. nih.govnih.gov This approach is widely applied to study the geometric and electronic characteristics of organic compounds.

Geometry optimization is a computational process to determine the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.comarxiv.orgnubakery.org For methyl 1-naphthyl succinate (B1194679), DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. semanticscholar.orgresearchgate.net This analysis reveals the molecule's preferred conformation, which is influenced by the steric and electronic interactions between the bulky naphthyl group and the flexible succinate chain. The optimization process iteratively adjusts the atomic coordinates to minimize the total energy of the molecule, thereby identifying the ground-state geometry. mdpi.comarxiv.org The resulting structure would likely show a non-planar arrangement, with a specific rotational orientation of the naphthyl ring relative to the succinate ester group to minimize steric hindrance.

Table 1: Predicted Geometrical Parameters for Methyl 1-Naphthyl Succinate (Hypothetical Data) This table presents hypothetical data that would be expected from a DFT/B3LYP/6-311++G(d,p) calculation.

ParameterBond/AnglePredicted Value
Bond LengthC(naphthyl)-O1.37 Å
C=O (ester)1.22 Å
O-CH31.44 Å
C(succinate)-C(succinate)1.53 Å
Bond AngleC-O-C (ester)115.0°
O=C-O124.5°
C(naphthyl)-C-C120.5°
Dihedral AngleC(aromatic)-C-O-C-175.0°

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. worldwidejournals.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.comwuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. worldwidejournals.comnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. irjweb.comwuxibiology.com For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, while the LUMO would likely be distributed over the carbonyl groups of the succinate moiety. DFT calculations provide quantitative values for these orbital energies.

Table 2: Predicted Frontier Molecular Orbital Energies (Hypothetical Data) This table presents hypothetical data based on DFT calculations.

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE)5.65

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MEP surface is colored according to the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would show significant negative potential (red/yellow) around the oxygen atoms of the carbonyl groups, identifying them as sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly those on the methyl group and the naphthalene ring.

Table 3: Predicted Molecular Electrostatic Potential Regions and Reactivity (Hypothetical Data) This table presents hypothetical data derived from MEP analysis.

Molecular RegionColor on MEP MapElectrostatic PotentialPredicted Reactivity
Carbonyl OxygensRedNegativeSite for electrophilic attack
Naphthalene Ring (π-system)Yellow/GreenSlightly NegativeInteraction with electrophiles
Methyl/Methylene (B1212753) HydrogensBluePositiveSite for nucleophilic attack

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. ekb.egarxiv.org It calculates the energies of electronic transitions from the ground state to various excited states. researchgate.netresearchgate.net The output provides key information such as the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths (f), which correlate to the intensity of the absorption bands. sid.ir For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions associated with the naphthalene chromophore. TD-DFT calculations can predict the λmax for these transitions, helping to interpret experimental spectra.

Table 4: Predicted Electronic Transitions for this compound (Hypothetical Data) This table presents hypothetical data from a TD-DFT/B3LYP calculation.

TransitionExcitation Energy (eV)Wavelength (λmax, nm)Oscillator Strength (f)
S0 → S14.252920.15
S0 → S24.502750.45
S0 → S35.602210.88

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions

Table 5: Key Donor-Acceptor Interactions from NBO Analysis (Hypothetical Data) This table presents hypothetical data showing significant stabilization energies.

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(O) on esterπ(C=O)25.5
LP(O) on naphthylσ(C-C) aromatic5.2
σ(C-H) on succinateσ*(C-C)3.1

Molecular Docking Simulations for Ligand-Protein Interactions (Excluding Clinical Targets)

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is instrumental in understanding the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com In a non-clinical context, this compound could be docked into the active site of a well-characterized enzyme, such as acetylcholinesterase, to purely investigate its binding mode and intermolecular forces. The simulation calculates a binding energy, which indicates the affinity of the ligand for the protein. Analysis of the docked pose reveals which amino acid residues in the protein's active site interact with the ligand.

Table 6: Molecular Docking Results with Acetylcholinesterase (Hypothetical Data) This table presents hypothetical data for a non-clinical docking study.

ParameterValue/Residues
Binding Energy (kcal/mol)-7.5
Interacting ResiduesTRP-84, TYR-130, PHE-330
Type of Interactionπ-π stacking with the naphthalene ring
Hydrogen BondsNone predicted

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the conformational landscape, dynamics, and stability of molecules like this compound. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of molecular flexibility and preferred spatial arrangements.

Simulations of related aromatic compounds suggest that the conformational transitions, or "jumps," between different rotational states can be sensitive to the local environment and packing forces. aip.org In the bulk or crystalline state, the energy barriers for these torsions are generally higher than in an isolated molecule, indicating that intermolecular interactions significantly influence conformational stability. aip.org The naphthyl group itself is a bulky, rigid moiety, and its orientation relative to the flexible succinate chain will be a defining feature of the molecule's conformational profile. MD simulations can quantify the energetic penalties associated with different orientations, revealing the most probable and stable conformations.

The dynamics of the naphthyl and methyl groups in related systems have been observed to differ, with the larger naphthyl units typically exhibiting slower relaxation times compared to smaller alkyl groups. aip.org This suggests that for this compound, the motions of the naphthyl portion of the molecule would be less frequent and of a larger timescale than the more rapid conformational changes within the methyl succinate fragment. By analyzing the trajectories from an MD simulation, a free energy landscape can be constructed, mapping the stable and metastable conformational states and the energy barriers between them. This provides crucial insights into the molecule's structural dynamics and how it might interact with other molecules or biological targets.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying the intermolecular interactions that govern the packing of molecules in a crystal lattice. nih.govnih.govscirp.org The Hirshfeld surface of a molecule is defined as the region in space where the electron density of the molecule of interest is greater than the combined electron densities of all surrounding molecules. nih.gov By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.

For this compound, a Hirshfeld surface analysis would be expected to reveal a variety of weak intermolecular interactions that contribute to the stability of its crystal structure. The analysis of related aromatic and naphthyl-containing compounds provides a strong indication of the types of interactions that would be prevalent. nih.gov

A key feature of the Hirshfeld surface is the normalized contact distance (dnorm), which highlights regions of close contact between neighboring molecules. nih.gov Red spots on the dnorm surface indicate contacts that are shorter than the van der Waals radii of the interacting atoms, signifying strong interactions, while blue regions represent longer contacts, and white areas denote contacts at approximately the van der Waals distance. nih.gov

The two-dimensional "fingerprint plot" derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. nih.gov For an organic molecule like this compound, the most significant contributions to the Hirshfeld surface are typically from H···H contacts, reflecting the abundance of hydrogen atoms on the molecular periphery. nih.gov

Given the presence of the aromatic naphthyl ring and the ester group, several other important interactions are anticipated:

C···H/H···C Contacts: These interactions, often associated with C-H···π interactions, would arise between the hydrogen atoms of one molecule and the π-system of the naphthyl ring of a neighboring molecule. nih.gov

O···H/H···O Contacts: The oxygen atoms of the ester group are potential hydrogen bond acceptors, leading to the formation of weak C-H···O hydrogen bonds with hydrogen atoms from adjacent molecules. These would appear as distinct "wings" on the fingerprint plot.

C···C Contacts: These contacts are indicative of π-π stacking interactions between the aromatic naphthyl rings of adjacent molecules, which are a common feature in the crystal packing of aromatic compounds. nih.gov

Biochemical and Enzymatic Research Pathways

Microbial Degradation Pathways Involving Naphthyl-Succinate Intermediates

Microbial Degradation Pathways Involving Naphthyl-Succinate Intermediates

The anaerobic degradation of alkylated naphthalenes, such as 2-methylnaphthalene (B46627), has been notably studied in sulfate-reducing enrichment cultures. nih.govd-nb.infonewcastle.edu.auasm.org These microbial consortia, often dominated by Deltaproteobacteria, utilize sulfate (B86663) as the terminal electron acceptor to oxidize these organic compounds. newcastle.edu.aunih.govnih.gov A crucial first step in the breakdown of 2-methylnaphthalene under these conditions is the activation of the methyl group. This process involves the addition of fumarate (B1241708) to the methyl group, a reaction that forms naphthyl-2-methyl-succinic acid. nih.govnih.gov This initial product is a key indicator that the degradation pathway has been initiated. nih.gov

Metabolite analyses of these cultures have consistently identified two main groups of degradation products. The first group includes the succinic acid adducts, namely naphthyl-2-methyl-succinic acid and naphthyl-2-methylene-succinic acid. nih.govnih.gov The second group comprises 2-naphthoic acid and its reduced derivatives, such as 5,6,7,8-tetrahydro-2-naphthoic acid and octahydro-2-naphthoic acid. nih.gov The presence of these compounds suggests a degradation pathway analogous to the well-characterized anaerobic toluene (B28343) degradation pathway, where the initial alkylated hydrocarbon is converted to a central aromatic carboxylated intermediate, which then undergoes further reduction and ring cleavage. nih.govnih.gov In the case of 2-methylnaphthalene, the pathways for its degradation and that of naphthalene (B1677914) converge at the common intermediate 2-naphthoic acid. researchgate.net

The ability of these cultures to utilize 2-methylnaphthalene is not always constitutive. For instance, some sulfate-reducing strains that readily degrade naphthalene require a significant lag phase to adapt to 2-methylnaphthalene, indicating that the enzymatic machinery for its degradation is inducible. uni-konstanz.de This adaptation highlights the specific biochemical pathways that are activated in response to the presence of alkylated naphthalenes.

Identification and Characterization of Key Enzymatic Reactions

The conversion of naphthyl-2-methyl-succinate to downstream metabolites involves a series of enzymatic reactions that have been elucidated through studies on crude cell extracts of sulfate-reducing cultures like N47. nih.gov These reactions are central to the beta-oxidation of the succinyl moiety, ultimately leading to the formation of 2-naphthoyl-CoA. nih.govresearchgate.net

Following its formation, naphthyl-2-methyl-succinic acid must be activated to its corresponding coenzyme A (CoA) thioester to enter the subsequent oxidative steps. This activation is catalyzed by a CoA-transferase. nih.govnih.gov Specifically, the enzyme succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase facilitates the transfer of CoA from succinyl-CoA to naphthyl-2-methyl-succinic acid, yielding naphthyl-2-methyl-succinyl-CoA and succinate (B1194679). nih.govnih.gov

In studies with the sulfate-reducing enrichment culture N47, this enzyme activity was measured in crude cell extracts. nih.gov The reaction demonstrates a crucial link between the initial activation product and the main degradation pathway.

Table 1: Specific Activity of Succinyl-CoA:Naphthyl-2-methyl-succinate CoA-transferase

Enzyme/Reaction Organism/Culture Specific Activity (nmol min⁻¹ mg⁻¹ of protein) Reference
Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase Sulfate-reducing enrichment culture N47 19.6 nih.gov

Research indicates that this CoA-transferase likely belongs to Family III of CoA-transferases, similar to the corresponding enzyme in the anaerobic toluene degradation pathway. nih.gov This classification is supported by the observation that the enzyme's activity is not inhibited by sodium borohydride (B1222165) and only partially by hydroxylamine (B1172632). nih.gov

Once naphthyl-2-methyl-succinyl-CoA is formed, it undergoes an oxidation reaction catalyzed by naphthyl-2-methyl-succinyl-CoA dehydrogenase . nih.gov This enzyme introduces a double bond into the succinyl moiety, converting naphthyl-2-methyl-succinyl-CoA to naphthyl-2-methylene-succinyl-CoA. nih.gov This step is a key part of the β-oxidation-like process that ultimately oxidizes the original methyl group of 2-methylnaphthalene. nih.gov

The activity of this dehydrogenase has also been characterized in cell extracts of the sulfate-reducing culture N47. nih.gov A notable characteristic of this enzyme is its dependence on an artificial electron acceptor, phenazine (B1670421) methosulfate, for activity to be detected in vitro. nih.gov Natural electron acceptors such as NAD⁺ or FAD did not appear to function with this enzyme under the experimental conditions. nih.gov

Table 2: Specific Activity of Naphthyl-2-methyl-succinyl-CoA Dehydrogenase

Enzyme/Reaction Organism/Culture Specific Activity (nmol min⁻¹ mg⁻¹ of protein) Electron Acceptor Reference
Naphthyl-2-methyl-succinyl-CoA dehydrogenase Sulfate-reducing enrichment culture N47 0.115 Phenazine methosulfate nih.gov

Insights into Alkyl-/Arylalkylsuccinate Synthases

The initial and committing step in the anaerobic degradation of 2-methylnaphthalene is catalyzed by an enzyme belonging to the family of alkyl- or arylalkylsuccinate synthases. researchgate.net These enzymes are glycyl radical enzymes that catalyze the addition of a hydrocarbon to the double bond of fumarate. researchgate.net In the context of 2-methylnaphthalene degradation, the specific enzyme is naphthyl-2-methyl-succinate synthase (Nms) . nih.govresearchgate.net

This enzyme facilitates the addition of the methyl group of 2-methylnaphthalene to fumarate, resulting in the formation of (2-naphthylmethyl)succinate, also known as naphthyl-2-methyl-succinic acid. nih.govnih.gov This reaction is analogous to the action of benzylsuccinate synthase in anaerobic toluene degradation. nih.govresearchgate.net The activity of naphthyl-2-methyl-succinate synthase has been detected in dense cell suspensions of sulfate-reducing cultures, with a specific activity of 0.020 ± 0.003 nmol min⁻¹ mg of protein⁻¹ in the presence of both 2-methylnaphthalene and fumarate. nih.govnih.gov The detection of this activity provides direct evidence for the fumarate addition mechanism in the activation of alkylated naphthalenes. nih.gov The protein itself has been identified through proteomic studies, and its sequence shows similarity to the large subunit of benzylsuccinate synthase. uni-konstanz.de

Gene Cluster Identification Associated with Degradation Pathways

The genetic basis for the anaerobic degradation of 2-methylnaphthalene has been elucidated through combined genomic and proteomic analyses of the sulfate-reducing enrichment culture N47. nih.govnih.govasm.org These studies have identified specific gene clusters that encode the enzymes responsible for the conversion of 2-methylnaphthalene to 2-naphthoyl-CoA. nih.govnih.gov

Two key gene clusters have been identified: the nms and bns (B606305) clusters. nih.govasm.org

The nms gene cluster : This cluster encodes the subunits of naphthyl-2-methyl-succinate synthase (Nms) . The genes nmsA, nmsB, and nmsC code for the α, β, and γ subunits of the enzyme, respectively. nih.govresearchgate.net Upstream of these genes, nmsD has been identified, which encodes the activating enzyme for Nms, a characteristic S-adenosylmethionine (SAM) radical enzyme. nih.gov

The bns gene cluster : Located downstream of the nms cluster, the bns gene cluster is responsible for the subsequent β-oxidation of naphthyl-2-methyl-succinate. nih.gov This cluster consists of eight genes (bnsA through bnsH) that are homologous to the genes for anaerobic toluene degradation. nih.govasm.org For instance, bnsEF are proposed to encode the naphthyl-2-methyl-succinate CoA transferase , and bnsG is believed to encode the naphthyl-2-methyl-succinyl-CoA dehydrogenase . researchgate.netasm.org

The organization and sequence of these gene clusters show a close relationship to those involved in the anaerobic degradation of toluene in denitrifying bacteria, further supporting the proposed parallel metabolic pathways. nih.govasm.org

Role in Broader Metabolic Cycles and Pathways (e.g., tricarboxylic acid cycle implications)

The tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, is a fundamental series of biochemical reactions essential for cellular respiration and energy production in aerobic organisms. wikipedia.orgnih.gov This cycle is a central hub for the metabolism of carbohydrates, fats, and proteins, converting them into energy in the form of adenosine (B11128) triphosphate (ATP). wikipedia.org One of the key intermediates in this cycle is succinate, a four-carbon dicarboxylic acid. nih.govnih.gov

The TCA cycle begins with the condensation of acetyl-CoA and oxaloacetate to form citrate (B86180). nih.gov Through a series of enzymatic reactions, citrate is progressively oxidized, releasing carbon dioxide and generating reducing equivalents (NADH and FADH₂). wikipedia.org Succinate is produced from succinyl-CoA by the enzyme succinyl-CoA synthetase, a step that also generates a molecule of guanosine (B1672433) triphosphate (GTP) or ATP. nih.gov Subsequently, succinate is oxidized to fumarate by the enzyme succinate dehydrogenase (SDH), which is unique as it is part of both the TCA cycle and the mitochondrial electron transport chain (Complex II). nih.govnih.gov

While not a direct participant in the central TCA cycle, the compound naphthyl-2-methyl-succinic acid, a close structural analog of methyl 1-naphthyl succinate, emerges in specialized metabolic pathways. Research has shown that naphthyl-2-methyl-succinic acid is a metabolite formed during the anaerobic degradation of the polycyclic aromatic hydrocarbon (PAH) 2-methylnaphthalene by certain sulfate-reducing bacteria. researchgate.net This biotransformation involves the addition of fumarate to 2-methylnaphthalene, a reaction catalyzed by naphthyl-2-methyl-succinate synthase. researchgate.net Similarly, the degradation pathway of the insecticide carbaryl (B1668338) (1-naphthyl-N-methylcarbamate) can lead to the formation of 1-naphthol (B170400), which may be further broken down into succinate and acetate. primescholars.com This positions succinate derivatives like this compound within the broader context of microbial bioremediation and the metabolism of aromatic compounds.

Table 1: Key Reactions Involving Succinate in the TCA Cycle

StepSubstrateEnzymeProductSignificance
5 Succinyl-CoASuccinyl-CoA SynthetaseSuccinateCoupled to substrate-level phosphorylation (GTP/ATP synthesis). nih.gov
6 SuccinateSuccinate Dehydrogenase (SDH)FumarateLinks TCA cycle to the electron transport chain (produces FADH₂). nih.gov

Enzyme Inhibition Studies of Succinate Derivatives (e.g., Succinate Dehydrogenase Inhibitors for agricultural applications)

Succinate dehydrogenase (SDH) is a critical enzyme in cellular metabolism, and its inhibition can have significant physiological effects. mdpi.com The enzyme oxidizes succinate to fumarate in the TCA cycle and transfers electrons to the respiratory chain. nih.govmdpi.com Molecules that inhibit SDH are known as SDHIs. This inhibition is often achieved through competitive binding, where the inhibitor molecule structurally resembles the natural substrate, succinate, and competes for the active site of the enzyme. mdpi.comresearchgate.net

A well-known example of a competitive SDH inhibitor is malonate, a dicarboxylate that is structurally very similar to succinate. mdpi.comjohnshopkins.edu Other compounds, such as methylmalonate (MMA), have also been shown to inhibit SDH activity competitively. nih.govresearchgate.net The principle of structural analogy is the foundation for a major class of agricultural fungicides known as SDHIs. mdpi.comanses.fr These fungicides are designed to specifically target and block the SDH enzyme in pathogenic fungi, thereby disrupting their cellular respiration and preventing their growth. anses.frnih.gov A wide range of chemical structures have been developed as SDHI fungicides, including boscalid (B143098) and thifluzamide. medchemexpress.com

Given that this compound is a succinate derivative containing the core succinate structure, it can be hypothesized that it may act as an inhibitor of succinate dehydrogenase. Its larger naphthyl group would influence its binding affinity and specificity compared to smaller inhibitors like malonate. The mitochondrial chaperone TRAP1 has been found to inhibit SDH, which protects tumor cells from oxidative stress. nih.gov Furthermore, studies on human cells have shown that exposure to SDHI fungicides can inhibit SDH activity, leading to an accumulation of succinate, which may act as an oncometabolite. researchgate.netnih.gov This highlights the broad potential for succinate derivatives to interact with and modulate this key metabolic enzyme.

Table 2: Examples of Succinate Dehydrogenase Inhibitors

InhibitorTypeMechanismPrimary Application/Significance
Malonate Classical Competitive InhibitorBinds to the active site of SDH, competing with succinate. mdpi.comjohnshopkins.eduLaboratory research tool for studying mitochondrial respiration. mdpi.com
3-Nitropropionate (3-NP) Irreversible InhibitorCovalently modifies the SDH enzyme.A neurotoxin used in research to model neurodegenerative diseases. nih.gov
Boscalid Agricultural Fungicide (SDHI)Binds to the ubiquinone-binding site of the SDH complex. medchemexpress.comBroad-spectrum fungicide used to control plant diseases. anses.fr
Thifluzamide Agricultural Fungicide (SDHI)A broad-spectrum SDHI fungicide. medchemexpress.comUsed in agriculture, particularly for rice field fungal diseases. medchemexpress.com
TRAP1 Protein InhibitorInteracts with SDH to down-modulate its enzymatic activity. nih.govAn endogenous mitochondrial chaperone with oncogenic and anti-oxidant roles. nih.gov

Applications in Metabolic Engineering for Biosynthesis (e.g., succinic acid production)

Metabolic engineering involves the targeted modification of an organism's metabolic pathways to enhance the production of specific chemicals. Succinic acid is a key platform chemical, recognized by the U.S. Department of Energy, that can be produced through microbial fermentation as a sustainable alternative to petrochemical-based synthesis. frontiersin.orgnih.gov This has driven extensive research into engineering microorganisms like Escherichia coli, Corynebacterium glutamicum, and Saccharomyces cerevisiae for high-yield succinic acid production. nih.gov

There are three primary pathways for succinate formation in microbes: the reductive branch of the TCA cycle, the oxidative TCA cycle, and the glyoxylate (B1226380) pathway. nih.govresearchgate.net Metabolic engineering strategies focus on maximizing carbon flux towards succinate by:

Deleting competing pathways: Knocking out genes that lead to the formation of byproducts such as acetate, lactate, and formate. nih.govasm.org

Overexpressing key enzymes: Increasing the expression of enzymes in the succinate production pathway, such as phosphoenolpyruvate (B93156) (PEP) carboxylase, malate (B86768) dehydrogenase, and fumarase. nih.govasm.org

Optimizing cofactor balance: Manipulating pathways to ensure an adequate supply of reducing equivalents (NADH) required for the reductive TCA cycle. frontiersin.org

Blocking succinate consumption: Inactivating the sdhA gene, which encodes for succinate dehydrogenase, prevents the conversion of succinate to fumarate, thereby forcing its accumulation. researchgate.net

These approaches have led to the development of microbial strains capable of producing high titers of succinic acid. nih.govnih.gov While the focus has been on the bulk production of succinic acid, the principles of metabolic engineering could be extended to the biosynthesis of more complex, high-value succinate derivatives. The enzymatic reaction that produces naphthyl-2-methyl-succinic acid from 2-methylnaphthalene and fumarate demonstrates a biological mechanism for creating such specialized molecules. researchgate.net It is conceivable that by introducing the gene for naphthyl-2-methyl-succinate synthase into a host organism engineered for high fumarate availability, one could develop a biosynthetic route for the production of this compound or its precursors.

Table 3: Examples of Metabolically Engineered Strains for Succinic Acid Production

OrganismKey Genetic ModificationsCarbon SourceSuccinate Titer (g/L)Reference
Escherichia coli AFP111Chromosomal mutation enhancing anaerobic growthGlucose~14.9 (based on 0.7 g/g yield) nih.gov
Mannheimia succiniciproducens LPK7Deletion of ldhA, pflB, pta, and ackA genesGlucose52.4 nih.gov
Escherichia coliOverexpression of PEP carboxylase, PEP carboxykinase, pyruvate (B1213749) carboxylase, and malic enzymeGlucose10.7 nih.gov
Escherichia coli AFP184Not specified in abstractGlucose77 nih.gov

Environmental Fate and Transformation Research

Biotransformation Pathways and Mechanisms in Environmental Systems

No studies were identified that specifically investigate the biotransformation of methyl 1-naphthyl succinate (B1194679) in environmental systems. Research on the anaerobic degradation of 2-methylnaphthalene (B46627) shows the formation of naphthyl-2-methyl-succinic acid via fumarate (B1241708) addition, a pathway initiated by naphthyl-2-methyl-succinate synthase. However, this process describes the transformation of a different parent compound (2-methylnaphthalene) into a structurally different succinic acid adduct, not the biotransformation of the ester methyl 1-naphthyl succinate. Studies on the biodegradation of poly(butylene succinate) (PBS) are also available but focus on the enzymatic breakdown of a polymer backbone, which is not directly applicable to the specified monomeric ester.

Identification and Analysis of Transformation Products and Metabolites

There is no available data identifying the specific transformation products or metabolites resulting from the degradation of this compound. The metabolites identified in related research, such as naphthyl-2-methyl-succinic acid and naphthyl-2-methylene-succinic acid, are products of 2-methylnaphthalene degradation. Without specific studies on this compound, its degradation products remain uncharacterized.

Factors Influencing Environmental Persistence and Dissipation

General factors known to influence the environmental persistence of chemical substances include chemical structure, bioavailability, and environmental conditions like temperature, pH, and microbial activity. For instance, the persistence of a compound is affected by its susceptibility to hydrolysis, photolysis, and microbial degradation. However, specific data quantifying the half-life, persistence, or dissipation rates of this compound under various environmental conditions could not be located.

Methodologies for Environmental Monitoring and Analytical Techniques

Specific methodologies for the environmental monitoring and analysis of this compound have not been described in the available literature. Generally, the analysis of organic compounds in environmental matrices involves extraction from samples (e.g., water, soil) followed by instrumental analysis. Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) or other detectors like flame photometric detectors (FPD), are standard for analyzing organic contaminants. While these methods are broadly applicable, specific protocols including extraction procedures, detection limits, and recovery rates for this compound are not documented.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.